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molecular formula C11H13NO B8461958 (3,4-Dihydro-1H-isoquinolin-2-yl)-acetaldehyde

(3,4-Dihydro-1H-isoquinolin-2-yl)-acetaldehyde

Cat. No. B8461958
M. Wt: 175.23 g/mol
InChI Key: KXMHWXLSEXPUEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08389555B2

Procedure details

(3,4-Dihydro-1H-isoquinolin-2-yl)-acetaldehyde (31B) is prepared from 31A as described for 1E.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][N:2]1[CH2:11][CH2:12][OH:13].O=CCCCNC(=O)C1C=CC=CC=1>>[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][N:2]1[CH2:11][CH:12]=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1N(CCC2=CC=CC=C12)CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CCCCNC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1N(CCC2=CC=CC=C12)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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